molecular formula C18H21NO2Si B14040654 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one

Cat. No.: B14040654
M. Wt: 311.4 g/mol
InChI Key: FTQYGCVLIGKJKO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one is a silicon-containing heterocyclic compound featuring a benzo-fused azasilinone core. The structure includes a 4-methoxybenzyl substituent and two methyl groups at the 4-position of the azasilinone ring.

Properties

Molecular Formula

C18H21NO2Si

Molecular Weight

311.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4,4-dimethyl-3H-1,4-benzazasilin-2-one

InChI

InChI=1S/C18H21NO2Si/c1-21-15-10-8-14(9-11-15)12-19-16-6-4-5-7-17(16)22(2,3)13-18(19)20/h4-11H,12-13H2,1-3H3

InChI Key

FTQYGCVLIGKJKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C[Si](C3=CC=CC=C32)(C)C

Origin of Product

United States

Preparation Methods

Yield Comparison

Method Average Yield Scalability
Sodium Hydride Cyclization 81% High
Palladium Cross-Coupling 40.5% Moderate

The sodium hydride route is superior for large-scale synthesis due to higher yields and simpler workup. The palladium method, while versatile for structural diversification, suffers from lower efficiency.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in the development of pharmaceuticals due to its biological activity. It is being studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

Key Differences :

  • The target azasilinone replaces oxygen in oxazepins with silicon, likely increasing ring rigidity and lipophilicity due to silicon’s larger atomic radius and hydrophobic character.

Benzo[b][1,4]oxazin-3(4H)-one Analogs

Compounds 22m and 22n () are benzo[b][1,4]oxazin-3(4H)-one derivatives with piperazine and phenylacetyl substituents.

Property Target Azasilinone Benzo[b][1,4]oxazin-3(4H)-one (22m/n)
Core Heteroatoms Si, N, O O, N
Substituents 4-Methoxybenzyl, 4,4-dimethyl Piperazine, phenylacetyl
Synthetic Method Likely DMF-based coupling* DIPEA-mediated acylation in DMF
Purification Chromatography (assumed) Silica gel chromatography
Reported Yield Not available 60%

*Inferred from analogous protocols in and .

Electronic Effects :

  • This contrasts with imidazopyrimidines (), where non-planarity reduces HOMO-LUMO gaps .

Benzo-1,4-oxathiins

Benzo-1,4-oxathiins () incorporate sulfur instead of silicon or nitrogen. For example, 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b ) has a sulfur atom in the heterocycle.

Comparative Analysis :

  • Stability: Sulfur’s polarizability may increase susceptibility to oxidation compared to silicon-containing azasilinones.
  • Synthesis: Oxathiins use sodium hydride/DMF conditions for thiolate intermediate generation, whereas azasilinones may require silicon precursors like silanes .

Structural and Computational Insights

While crystallographic data for the target compound are unavailable, SHELX software () is widely used for small-molecule refinement, suggesting its applicability for structural determination. Computational studies on imidazopyrimidines () highlight the importance of non-planarity in modulating electronic spectra—a property that may extend to azasilinones due to silicon’s tetrahedral geometry .

Biological Activity

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one, also known as CS-0058453-1g, is a compound of increasing interest due to its potential biological activities. This compound belongs to the class of azasilin derivatives, which have been studied for various pharmacological properties, particularly in cancer treatment and other therapeutic areas.

Chemical Structure

The chemical structure of this compound includes a methoxybenzyl group attached to a dimethyl azasilin core. This unique structure is thought to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Many azasilin derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The potential to modulate inflammatory pathways has been noted in related compounds.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase.
  • Interaction with Nucleic Acids : Some studies suggest that these compounds can interact with DNA/RNA structures, affecting transcription and replication processes.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of azasilin derivatives. Below is a summary table highlighting key findings from various research articles:

StudyCompoundBiological ActivityMechanism
CS-0058453-1gAnticancerInhibition of HDAC and thymidylate synthase
Related AzasilinsAntimicrobialDisruption of bacterial cell wall synthesis
SMART AgentsAntiproliferativeInhibition of tubulin polymerization

Case Studies

Several case studies have illustrated the potential of azasilin derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific protein targets involved in cell survival pathways.
  • Antimicrobial Activity : Another investigation reported that related azasilins showed activity against resistant bacterial strains. The mechanism was attributed to the inhibition of key metabolic pathways essential for bacterial survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Step 1 : Formation of the azasilin core using substituted benzylamines and silicon-containing precursors under inert atmosphere (e.g., N₂) .
  • Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination, with catalysts like Pd/C or NaBH₄ .
  • Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize side products. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on δ 3.8–4.2 ppm (methoxy protons) and δ 1.2–1.5 ppm (dimethyl groups on silicon). Confirm azasilin ring protons at δ 6.5–7.5 ppm .
  • FT-IR : Look for C=O stretch ~1680 cm⁻¹ (lactam) and Si-C stretches ~1250 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns matching the fused heterocyclic structure .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In Vitro Assays : Prioritize kinase inhibition (e.g., PI3K/mTOR) or GPCR binding assays due to structural similarity to benzodiazepine analogs .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose Range : Start at 1–100 µM, with controls (e.g., DMSO) to exclude solvent effects .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Resolve ambiguities in ring puckering or stereochemistry using SHELX .
  • Dynamic NMR : For flexible moieties (e.g., methoxybenzyl), analyze variable-temperature NMR to detect conformational exchange .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C) with HPLC monitoring. Stabilize lactam rings using co-solvents (e.g., cyclodextrins) .
  • Metabolic Resistance : Introduce deuterium at labile positions (e.g., methoxy group) to slow CYP450-mediated oxidation .
  • Formulation : Use lipid-based nanoparticles to enhance bioavailability, characterized via dynamic light scattering (DLS) .

Q. How can researchers investigate the compound’s mechanism of action when initial target prediction tools yield conflicting results?

  • Methodological Answer :

  • Proteomics : Employ affinity chromatography with a biotinylated analog. Identify bound proteins via LC-MS/MS .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
  • Molecular Dynamics : Simulate ligand-receptor interactions (software: GROMACS) for orphan targets (e.g., sigma receptors) .

Q. What experimental designs address low reproducibility in biological assays for this compound?

  • Methodological Answer :

  • Batch Consistency : Standardize synthetic protocols (e.g., USP guidelines) and validate purity (>95% by HPLC) for each batch .
  • Assay Controls : Include reference inhibitors (e.g., staurosporine for kinases) and internal standards (e.g., fluorescein for fluorescence assays) .
  • Blind Testing : Conduct double-blinded studies across multiple labs to isolate operator bias .

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